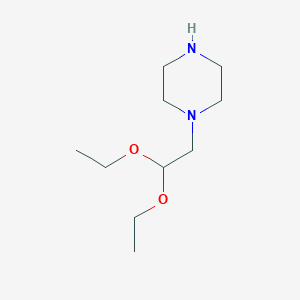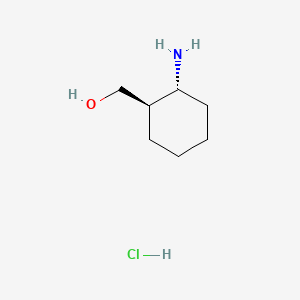
1-(5-溴嘧啶-2-基)哌啶-4-羧酸
描述
“1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid” is a chemical compound with the molecular formula C10H12BrN3O2 .
Molecular Structure Analysis
The molecular weight of “1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid” is 286.13 . The InChI code is 1S/C10H12BrN3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid” are not fully detailed in the search results. The molecular weight is 286.13 .科学研究应用
化学合成和机理
- 环加成胺化过程: 4-取代-5-溴嘧啶的环加成胺化,包括 5-溴-4-哌啶嘧啶,已经得到研究。这个过程涉及转化成 4-取代-6-氨基嘧啶,对于理解化学合成中的 SN(ANRORC) 机制很重要 (Rasmussen et al., 1978).
生物应用
- 抗菌和抗结核活性: 通过与苯甲酰溴化物反应合成的哌啶-4-羧酸的新型衍生物显示出有希望的抗菌和抗结核活性 (Megha, Bodke, & Shanavaz, 2023).
- 癌症治疗潜力: 包括哌啶-4-羧酸衍生物在内的化合物正在作为 Aurora A 激酶的抑制剂进行探索,可能对癌症治疗有用 (ヘンリー,ジェームズ, 2006).
- 功能化化合物合成: 合成各种杂环化合物,包括哌啶-4-羧酸衍生物,旨在用于制药应用,尤其是在抗癌剂中 (Rehman et al., 2018).
- 抗菌活性: 哌啶取代的苯并噻唑衍生物,包括哌啶-4-羧酸,表现出显着的抗菌和抗真菌活性 (Shafi, Rajesh, & Senthilkumar, 2021).
药物合成和开发
- 药理活性分子的开发: 5-卤嘧啶-4-羧酸酯的合成,包括 5-溴嘧啶-4-羧酸酯,已应用于 CK2 抑制剂的制备,表明其在药物开发中的潜力 (Regan et al., 2012).
其他应用
- 药理剂合成: 氨基嘧啶系列的合成和评估,包括哌啶-4-羧酸的衍生物,为新型药理剂的开发做出了贡献 (Dounay et al., 2009).
未来方向
作用机制
Target of Action
It is known that compounds with a piperidine nucleus have been studied for their inhibitory effects .
Mode of Action
Compounds with a piperidine nucleus have been shown to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization can affect cell division and growth, leading to antiproliferative effects .
Result of Action
The inhibition of tubulin polymerization can lead to antiproliferative effects, affecting cell division and growth .
生化分析
Biochemical Properties
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid and these kinases can lead to the modulation of their activity, either by inhibition or activation. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid can impact cell growth and survival .
Molecular Mechanism
At the molecular level, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transport proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or enhancement of cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or disruption of normal physiological processes. It is crucial to determine the appropriate dosage to balance the desired effects with potential adverse outcomes .
Metabolic Pathways
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of various substrates. The metabolic flux and levels of metabolites can be influenced by the presence of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The interaction with transporters can also affect the accumulation and concentration of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can modulate various cellular processes .
属性
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCDUFJDLOFCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933659 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-04-7, 799283-92-4 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















